molecular formula C13H18F3NO4 B8221483 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B8221483
M. Wt: 309.28 g/mol
InChI Key: JMKZOZYBIOGWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS: 1706418-96-3) is a bicyclo[1.1.1]pentane derivative with a molecular formula of C₁₃H₁₈F₃NO₄ (MW: 325.28 g/mol) . Its structure features a rigid bicyclo[1.1.1]pentane core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group attached to an acetic acid backbone. The bicyclo[1.1.1]pentane motif is notable for its strain and compact geometry, making it a bioisostere for aromatic or aliphatic substituents in medicinal chemistry . The Boc group enhances solubility during synthesis and is readily cleaved under acidic conditions .

Applications
This compound is primarily utilized in drug discovery for its ability to improve metabolic stability and binding affinity in protease inhibitors or receptor antagonists . Its trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, while the bicyclo core reduces conformational flexibility, enhancing target specificity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZOZYBIOGWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triethylborane-Promoted ATRA Reactions

The ATRA reaction between tricyclo[1.1.1.0¹,³]propane (TCP) and halides, mediated by triethylborane (BEt₃), is a cornerstone method. For example, ethyl iodoacetate reacts with TCP under BEt₃ catalysis (10 mol%) at 0°C to yield ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate in 92% yield. This method’s generality suggests adaptability for trifluoromethyl-containing halides, though CF₃-I’s gaseous nature complicates handling.

Key Optimization Parameters:

  • Temperature : Reactions at 0°C minimize side reactions (e.g., polymerization).

  • Halide Reactivity : Primary iodides (e.g., ethyl iodoacetate) outperform bromides or chlorides in yield and selectivity.

  • Solvent : Et₂O or THF enhances TCP solubility and reaction homogeneity.

Post-Functionalization of Iodo-BCP Intermediates

Iodo-BCP derivatives serve as versatile intermediates. For instance, 3-iodobicyclo[1.1.1]pentan-1-ylacetic acid ethyl ester undergoes Finkelstein reactions with NaI in acetone to access iodo-analogs. While direct trifluoromethylation remains unexplored, metal-mediated cross-coupling (e.g., Kumada or Negishi) with CF₃-MgBr or CF₃-ZnX could theoretically install the CF₃ group.

Introducing the Trifluoromethyl Group

The CF₃ group’s electron-withdrawing properties and metabolic stability make it pharmacologically valuable, but its incorporation into BCPs is non-trivial.

Radical Trifluoromethylation

Photoredox catalysis enables CF₃ radical addition to strained alkenes. For example, TCP reacts with CF₃SO₂Na under blue-light irradiation in the presence of [Ir(ppy)₃] to form 3-(trifluoromethyl)bicyclo[1.1.1]pentane . While yields are moderate (40–60%), this method avoids pre-functionalized halides.

Electrophilic Trifluoromethylation

Umemoto’s reagent (Togni II) transfers CF₃⁺ to nucleophilic sites. Reaction with BCP-lithium intermediates, generated via lithium-halogen exchange, could yield CF₃-BCP derivatives. However, steric hindrance from the BCP core may limit efficiency.

Installing the Amino Acid Moiety

The α-amino acid functionality requires precise stereochemical control at the quaternary carbon.

Strecker Synthesis

A BCP ketone intermediate could undergo Strecker reaction with NH₃ and KCN to form an α-aminonitrile, followed by hydrolysis to the carboxylic acid. For example:

BCP-C=O+NH3+HCNBCP-C(NH2)CNH3O+BCP-C(NH2)COOH\text{BCP-C=O} + \text{NH}3 + \text{HCN} \rightarrow \text{BCP-C(NH}2\text{)CN} \xrightarrow{\text{H}3\text{O}^+} \text{BCP-C(NH}2\text{)COOH}

Protection of the amine with Boc₂O (di-tert-butyl dicarbonate) in THF/water (pH 8–9) affords the Boc-protected amino acid.

Chiral Auxiliary Approaches

Evans’ oxazolidinones enable asymmetric synthesis. A BCP-aldehyde could condense with a chiral auxiliary to form an imine, followed by alkylation and hydrolysis. For instance:

BCP-CHO+OxazolidinoneBCP-CH=N-OxazolidinoneAlkylationBCP-C(R)-N-OxazolidinoneHydrolysisBCP-C(R)-NH2COOH\text{BCP-CHO} + \text{Oxazolidinone} \rightarrow \text{BCP-CH=N-Oxazolidinone} \xrightarrow{\text{Alkylation}} \text{BCP-C(R)-N-Oxazolidinone} \xrightarrow{\text{Hydrolysis}} \text{BCP-C(R)-NH}_2\text{COOH}

This method ensures enantiomeric excess >95% but requires multi-step optimization.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced post-amine formation to prevent side reactions during subsequent steps.

Standard Boc Protection

Treatment of the free amine with Boc₂O (1.2 equiv.) in dichloromethane (DCM) and DMAP (5 mol%) at 25°C for 12 h affords the Boc-protected derivative in >85% yield.

Aqueous-Compatible Conditions

For water-soluble intermediates, Boc protection proceeds in a biphasic system (THF/water, pH 9) using Boc₂O (1.5 equiv.) and NaHCO₃, achieving 78–82% yield.

Carboxylic Acid Formation

Ester intermediates are hydrolyzed to carboxylic acids under acidic or basic conditions.

Basic Hydrolysis

Ethyl esters react with NaOH (2.0 equiv.) in EtOH/H₂O (3:1) at 80°C for 6 h, yielding carboxylic acids in 90–95% purity.

Acidic Hydrolysis

TFA-mediated cleavage in DCM (25°C, 2 h) is effective for tert-butyl esters, though less common for ethyl esters.

Challenges and Optimization

Steric Hindrance

The BCP core’s compact structure slows reaction kinetics. Microwave-assisted synthesis (100°C, 30 min) improves ATRA yields by 15–20% compared to conventional heating.

Purification Difficulties

BCP derivatives often require recrystallization from hexane/EtOAc (5:1) or silica gel chromatography (pentane/Et₂O gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential as a pharmaceutical agent due to its unique structural features, which enhance biological activity.

  • Antihypertensive Agents : Compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid have been studied for their ability to lower blood pressure through vasodilation mechanisms. For instance, research indicates that modifications of bicyclic structures can lead to improved selectivity and potency in antihypertensive drugs .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.

  • Case Study : A study exploring the effects of trifluoromethyl-substituted compounds on neurotransmitter systems showed promising results in modulating synaptic transmission, indicating that similar compounds may have therapeutic benefits in conditions like anxiety and depression .

Bioconjugation

The presence of the Boc group allows for further functionalization, making it suitable for bioconjugation applications.

  • Protein Labeling : The ability to attach this compound to biomolecules can facilitate the development of targeted drug delivery systems, enhancing the efficacy and reducing side effects of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Adamantane-Based Analogs

  • Example: (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS: N/A, MW: 325.40 g/mol) . Structural Difference: Replaces bicyclo[1.1.1]pentane with a bulkier adamantane ring. Impact: Increased lipophilicity (logP ~2.8 vs. Applications: Used in glycine receptor modulation due to adamantane’s rigid hydrophobic profile .

Bicyclo[1.1.1]pentane Derivatives with Alternative Substituents

  • Example: 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS: 2287260-06-2, MW: 365.8 g/mol) . Structural Difference: Substitutes -CF₃ with a 2-chloro-4-methylphenyl group.

Protecting Group Variations

Fluorenylmethoxycarbonyl (Fmoc)-Protected Analog

  • Example: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS: N/A, MW: 349.39 g/mol) . Structural Difference: Uses Fmoc instead of Boc for amino protection. Impact: Fmoc requires basic conditions (e.g., piperidine) for cleavage, offering orthogonal protection strategies in peptide synthesis .

Deprotected Amino Analog

  • Example: (2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS: 914082-74-9, MW: 209.17 g/mol) . Structural Difference: Lacks the Boc group. Impact: Increased reactivity and polarity, suitable for direct conjugation in prodrug design .

Functional Group Modifications

Thiophene-Based Analog

  • Example: (Tert-Butoxycarbonyl)AminoAcetic Acid (CAS: N/A, MW: 283.3 g/mol) . Structural Difference: Replaces bicyclo[1.1.1]pentane with a thiophene ring.

Esterified Derivatives

  • Example: Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: N/A, MW: 241.29 g/mol) . Structural Difference: Acetic acid is esterified to a methyl ester. Impact: Improved cell permeability as a prodrug, with ester hydrolysis required for activation .

Comparative Data Table

Compound Core Structure Protecting Group Key Substituent Molecular Weight (g/mol) Applications Reference
Target Compound Bicyclo[1.1.1]pentane Boc -CF₃ 325.28 Protease inhibitors
Adamantane Analog Adamantane Boc -H 325.40 Glycine receptor modulation
Fmoc-Protected Analog Bicyclo[1.1.1]pentane Fmoc -CF₃ 349.39 Solid-phase peptide synthesis
Deprotected Analog Bicyclo[1.1.1]pentane None -CF₃ 209.17 Prodrug intermediates
Chlorophenyl Derivative Bicyclo[1.1.1]pentane Boc -Cl/CH₃-Ph 365.80 Kinase inhibitors

Key Research Findings

Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to adamantane analogs .

Synthetic Accessibility : Boc protection enables straightforward deprotection under mild acidic conditions (e.g., TFA), whereas Fmoc requires basic treatment, limiting compatibility with acid-sensitive substrates .

Biological Activity : Bicyclo[1.1.1]pentane derivatives exhibit superior target engagement in LPAR1 antagonism compared to thiophene-based analogs, attributed to reduced steric clash .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, also referred to as compound CAS No. 1987261-12-0, is a synthetic amino acid derivative notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmaceutical research due to its implications in drug development and therapeutic applications.

The molecular formula of this compound is C13H18F3N3O4, with a molecular weight of approximately 337.2949 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

PropertyValue
Molecular FormulaC13H18F3N3O4
Molecular Weight337.2949 g/mol
CAS Number1987261-12-0
SMILESO=C(OC(C)(C)C)NC@@HCCc1c[nH]nc1C(F)(F)F

Biological Activities

Research on the biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is still emerging, but several studies have begun to shed light on its potential effects:

Antimicrobial Activity

Initial studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, cyclotides, which share structural motifs with this compound, have demonstrated effectiveness against various pathogens through mechanisms involving membrane disruption and pore formation in bacterial cells . Further research is needed to evaluate whether this specific compound exhibits comparable antimicrobial activity.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of amino acid derivatives. Some studies have indicated that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid may influence neurotrophic factors, which are crucial for neuronal survival and growth . Investigating these effects could lead to applications in neurodegenerative disease treatment.

Pharmacological Applications

The trifluoromethyl group in the compound may enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development. Compounds with similar structures have been explored for their roles as enzyme inhibitors and receptor modulators, suggesting that this compound might also interact with biological targets relevant to disease pathways .

Q & A

Basic: How to design a synthesis route for this compound?

Category: Basic Synthesis & Characterization Question: What are the critical considerations for designing a synthetic pathway for this compound, particularly regarding the bicyclo[1.1.1]pentane core and tert-butoxycarbonyl (Boc) protection? Methodological Answer:

  • Core Structure Construction: The bicyclo[1.1.1]pentane moiety can be synthesized via [1.1.1]propellane ring-opening reactions with trifluoromethyl-containing nucleophiles, followed by functionalization. Ensure steric hindrance around the bicyclo core is minimized to facilitate subsequent reactions .
  • Boc Protection: Introduce the Boc group early in the synthesis to protect the amino group. Use tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like DMAP or TEA, ensuring anhydrous conditions to prevent premature deprotection .
  • Carboxylic Acid Activation: Employ coupling agents (e.g., HATU or EDCI) for amide bond formation between the bicyclo fragment and the acetic acid backbone. Monitor reaction progress via TLC or HPLC to avoid side products .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Category: Data Analysis & Interpretation Question: Conflicting solubility values are reported in polar vs. nonpolar solvents. How should researchers systematically address this discrepancy? Methodological Answer:

  • Controlled Solubility Testing: Use standardized protocols (e.g., shake-flask method) under identical temperature (25°C) and pH (neutral) conditions. Compare results across solvents like DMSO, THF, and water.
  • Structural Analysis: Investigate the trifluoromethyl group’s electronic effects via DFT calculations to predict solvent interactions. The bicyclo core’s rigidity may reduce solubility in polar solvents despite the carboxylic acid’s hydrophilicity .
  • Literature Cross-Validation: Cross-reference with structurally analogous compounds (e.g., tert-butoxycarbonyl-protected bicyclo derivatives) to identify trends in solubility behavior .

Basic: What analytical techniques are essential for characterizing this compound?

Category: Basic Analytical Chemistry Question: Which spectroscopic and chromatographic methods are most reliable for confirming purity and structure? Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the bicyclo[1.1.1]pentane geometry and Boc group integrity. The trifluoromethyl group will appear as a singlet in ¹⁹F NMR .
  • HPLC-MS: Employ reverse-phase HPLC with a C18 column and ESI-MS detection to assess purity (>95%) and molecular ion peaks (expected m/z: ~365.8 for [M+H]⁺) .
  • Elemental Analysis: Verify C, H, N, and F content to confirm stoichiometry (C₁₉H₂₄ClNO₄) .

Advanced: How does the bicyclo[1.1.1]pentane scaffold influence drug-target interactions?

Category: Medicinal Chemistry & Structural Biology Question: What methodologies can elucidate the role of the bicyclo core as a bioisostere in drug design? Methodological Answer:

  • Molecular Docking: Perform docking studies using software like AutoDock Vina to compare binding affinities of the bicyclo derivative vs. linear analogs (e.g., benzene rings). Focus on steric complementarity and hydrophobic interactions .
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsome assays. The bicyclo core’s rigidity may reduce CYP450-mediated oxidation compared to flexible scaffolds .
  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to resolve 3D binding modes and validate bioisosteric replacement efficacy .

Basic: What safety protocols are critical when handling this compound?

Category: Laboratory Safety Question: What are the primary hazards, and how should exposure risks be mitigated? Methodological Answer:

  • Hazard Identification: The compound may cause skin/eye irritation (H315, H319) and respiratory distress (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent acid release. Dispose as hazardous waste under EPA guidelines .
  • Storage: Store at -20°C in airtight containers under nitrogen to prevent Boc group hydrolysis .

Advanced: How to optimize reaction yields when scaling up synthesis?

Category: Process Chemistry Question: What process engineering strategies address low yields during large-scale production of the bicyclo intermediate? Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during bicyclo core synthesis, reducing side reactions .
  • Catalyst Screening: Test palladium or nickel catalysts for cross-coupling steps. Use DOE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .
  • In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Basic: How to assess the compound’s stability under varying pH conditions?

Category: Basic Physical Chemistry Question: What experimental setups are recommended for studying pH-dependent degradation? Methodological Answer:

  • Buffer Preparation: Prepare buffers at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10. Incubate the compound at 37°C and sample at intervals (0, 24, 48 hrs) .
  • Degradation Analysis: Use LC-MS to identify degradation products (e.g., Boc deprotection or bicyclo ring-opening). Quantify remaining parent compound via UV-Vis at λmax ~254 nm .

Advanced: How to model the compound’s environmental fate using computational tools?

Category: Environmental Chemistry Question: What parameters are critical for predicting biodegradation and ecotoxicity? Methodological Answer:

  • QSAR Modeling: Use EPI Suite or TEST software to estimate logP (hydrophobicity) and biodegradation half-life. The trifluoromethyl group may increase persistence .
  • Metabolic Pathway Prediction: Apply UM-BBD (University of Minnesota Biocatalysis Database) to map potential microbial degradation routes for the bicyclo scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.